

Application Notes and Protocols: Western Blot Analysis of p53 Acetylation Following SRT1720 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SRT 1720 dihydrochloride

Cat. No.: B8084337

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Introduction

The tumor suppressor protein p53 plays a critical role in cellular stress responses, including DNA damage, by acting as a transcription factor to regulate the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is intricately regulated by post-translational modifications, with acetylation being a key event. Acetylation of p53, particularly at lysine 382 (K382), is associated with its activation and stabilization. Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase, is a primary regulator of p53, deacetylating it to attenuate its transcriptional activity.

SRT1720 is a small molecule compound that has been investigated for its potential to activate SIRT1.^[1] The hypothesis has been that activation of SIRT1 by compounds like SRT1720 would lead to the deacetylation of p53, thereby modulating its activity. However, it is important to note that while some studies using fluorophore-conjugated peptide substrates have shown that SRT1720 can activate SIRT1 in vitro, other research suggests that SRT1720 may not directly activate SIRT1 when using native, unmodified p53 as a substrate.^{[2][3]} Despite this controversy, studies in cellular and in vivo models have demonstrated that SRT1720 treatment can lead to a reduction in p53 acetylation, suggesting a more complex mechanism of action or potential off-target effects.^{[4][5]}

These application notes provide a detailed protocol for analyzing changes in p53 acetylation in response to SRT1720 treatment using Western blotting, a fundamental technique for protein analysis.

Data Presentation

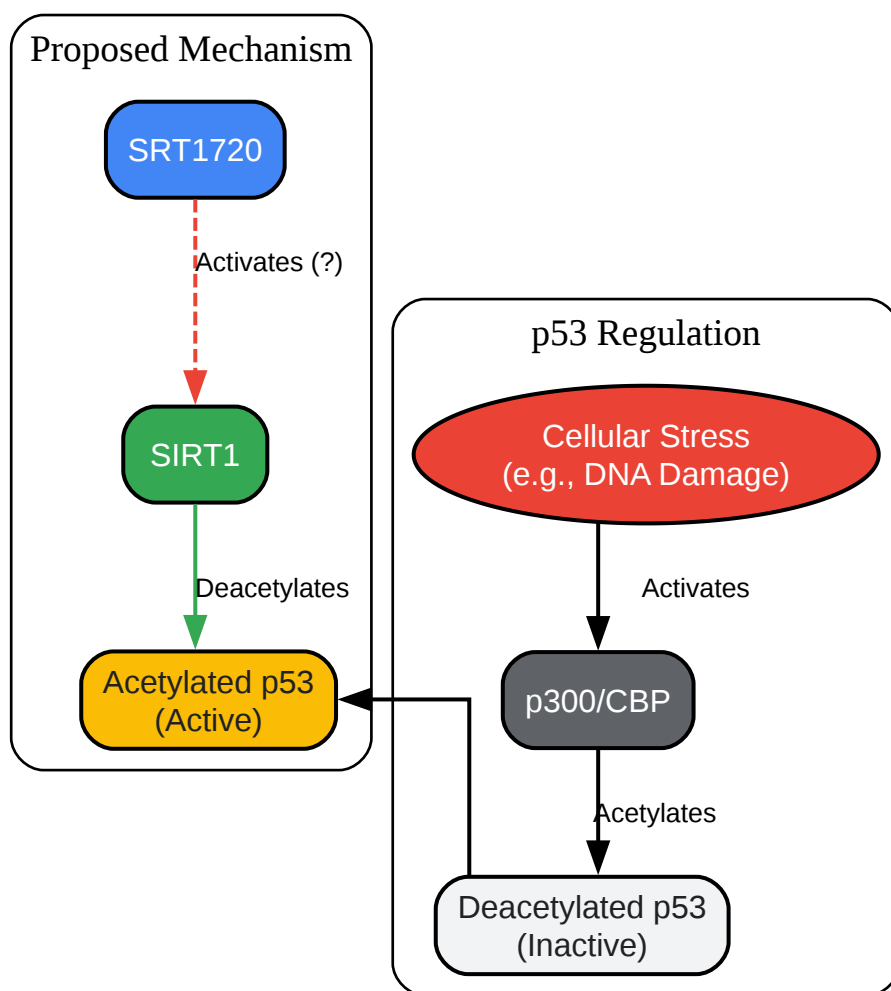
The following table summarizes quantitative data from a study investigating the effect of SRT1720 on the ratio of acetylated p53 to total p53 in the aorta of aging mice. This data illustrates the potential of SRT1720 to reverse age-related increases in p53 acetylation in vivo.

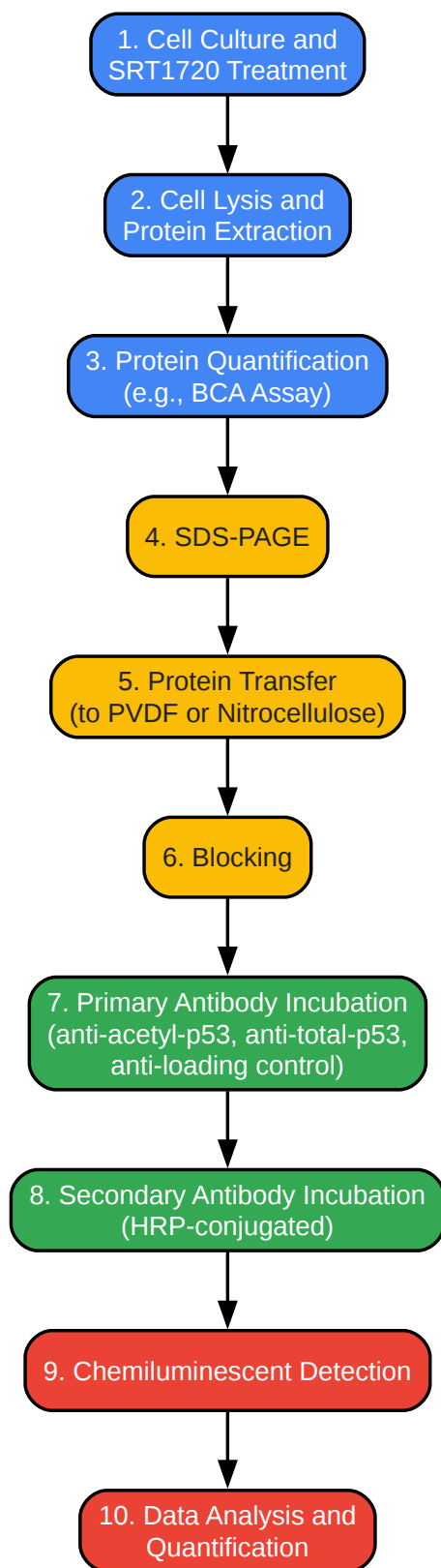
Group	Treatment	Ratio of Acetyl-p53 to Total p53 (Arbitrary Units)	Fold Change vs. Young Control
Young Mice	Vehicle Control	1.00	1.00
Old Mice	Vehicle Control	2.93	+193%
Young Mice	SRT1720	1.00	0
Old Mice	SRT1720	1.12	+12%

Data adapted from Gano et al., 2014.[\[4\]](#)

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.





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References

- 1. researchgate.net [researchgate.net]
- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The SIRT1 activator SRT1720 reverses vascular endothelial dysfunction, excessive superoxide production, and inflammation with aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com